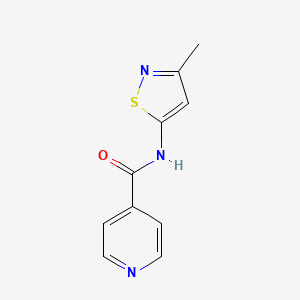

N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESCINFHDGPNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. This is followed by coupling with a pyridine derivative under conditions that facilitate amide bond formation.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide possesses antibacterial and antifungal activities against various pathogens. The compound's effectiveness was evaluated through serial dilution methods against bacterial species such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study assessed the cytotoxicity of related thiazole derivatives on human cancer cell lines, including cervical (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cells. Results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs, suggesting their potential as therapeutic agents in cancer treatment .

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| HeLa | 14.62 | 17.15 |

| NCI-H460 | 15.42 | 14.28 |

| PC-3 | 17.50 | 13.34 |

Agricultural Applications

Pesticidal Activity

this compound has been explored for its potential use in agriculture as a pesticide and plant growth regulator. Compounds with similar structures have shown efficacy in controlling agricultural pests and diseases. For example, the compound's application in formulations with other agrochemicals has been studied to enhance its protective effects against plant pathogens .

Plant Growth Regulation

In addition to its pesticidal properties, the compound has been evaluated for its ability to induce plant growth and improve resistance against environmental stresses. Research indicates that thiazole derivatives can act as plant growth regulators, promoting healthier plant development under adverse conditions .

Biochemical Research

Enzyme Inhibition Studies

The biochemical activity of this compound extends to enzyme inhibition. Studies have identified its role in inhibiting specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders .

Case Study: Tyrosinase Inhibition

A notable case study highlighted the compound's potential as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. The inhibition of this enzyme can lead to reduced melanin production, making it a candidate for cosmetic applications .

Mecanismo De Acción

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, potentially leading to inhibition or modulation of biological pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The compound shares functional similarities with pyrazole- and thiazole-based carboxamides, but key differences in heterocyclic cores and substituents influence physicochemical and biological properties. Below is a structural comparison with selected analogs:

*Calculated based on molecular formula.

Key Observations :

Physicochemical Properties

Melting points, solubility, and spectral data vary significantly across analogs:

*Inferred from structural similarity.

Insights :

- The target compound’s methylthiazole group likely lowers melting points compared to dichlorophenyl-substituted analogs (e.g., 3b, mp 171–172°C) due to reduced molecular symmetry .

- Higher yields in fluorophenyl derivatives (e.g., 3d, 71%) suggest electron-withdrawing groups improve coupling efficiency in carboxamide synthesis .

Hypothetical Advantages of the Target Compound :

- The thiazole ring may confer better metabolic stability than pyrazole cores.

- The methyl group at the 3-position of thiazole could reduce steric hindrance, improving target engagement.

Actividad Biológica

N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole and pyridine moieties, which are known to enhance biological activity. The compound has a molecular formula of CHNOS and a molecular weight of approximately 232.26 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for drug development.

1. Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation through apoptosis induction. The effectiveness is often measured using the IC value, which indicates the concentration required to inhibit cell growth by 50%.

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 23.30 ± 0.35 | MCF-7 (Breast cancer) |

| Similar Thiazole Derivative | 1.61 ± 1.92 | A549 (Lung cancer) |

The presence of electron-donating groups in these compounds enhances their antitumor activity by improving their interaction with cellular targets .

2. Anticonvulsant Properties

Thiazole-based compounds have been investigated for their anticonvulsant properties. In one study, derivatives were synthesized and tested for their ability to prevent seizures in animal models. The results suggested that certain modifications to the thiazole ring could significantly enhance anticonvulsant efficacy .

3. Modulation of AMPA Receptors

Recent studies have identified this compound as a negative allosteric modulator of GluA2 AMPA receptors. This modulation affects synaptic transmission and could have implications for treating neurological disorders such as epilepsy and Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cell signaling pathways critical for cancer progression.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.

- Receptor Modulation : As a modulator of AMPA receptors, it alters neurotransmitter dynamics in the central nervous system, potentially providing therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

In a study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities against various cell lines using MTT assays. This compound exhibited promising results with an IC value indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of thiazole derivatives on AMPA receptors demonstrated that this compound effectively reduced receptor activity in vitro, suggesting potential applications in managing excitotoxicity-related conditions .

Q & A

Basic Research Question

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer Potential : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant enzymes .

Advanced Consideration : Address false positives in cell-based assays by confirming target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Advanced Research Question

Discrepancies may arise from:

- Assay conditions : Differences in cell line passage numbers, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .

- Compound stability : Degradation in DMSO stock solutions over time. Prepare fresh stocks and validate via LC-MS .

- Off-target effects : Use CRISPR knockouts or siRNA silencing to confirm specificity .

What computational strategies support structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Docking Studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on the thiazole ring’s electron-rich sulfur and pyridine’s hydrogen-bonding capacity .

- QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors. Validate against experimental IC₅₀ data .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize derivatives with improved residence times .

What are the recommended safety protocols for handling this compound in vitro and in vivo?

Basic Research Question

- In vitro : Use PPE (gloves, lab coat) and work in a fume hood due to DMSO’s solvent-mediated toxicity .

- In vivo : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) and monitor organ histopathology .

Advanced Consideration : Ecotoxicity assessments (e.g., Daphnia magna immobilization tests) for environmental risk mitigation .

How can structural modifications enhance its metabolic stability without compromising activity?

Advanced Research Question

- Bioisosteric Replacement : Substitute the pyridine ring with pyrimidine or isoxazole to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce ester or phosphate moieties at the carboxamide group for improved aqueous solubility and controlled release .

- Deuterium Labeling : Replace hydrogen atoms at metabolically vulnerable positions (e.g., methyl groups) to slow degradation .

What analytical techniques are critical for detecting and quantifying this compound in biological matrices?

Advanced Research Question

- LC-MS/MS : Use electrospray ionization (ESI+) with a C18 column and MRM transitions for plasma/tissue samples. Validate LLOQ (lower limit of quantification) at 1 ng/mL .

- Microscopy : Confocal imaging with fluorescent tags (e.g., BODIPY) to track cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.